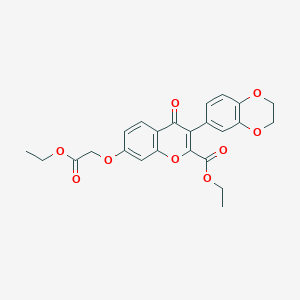
Ethyl 4-formyl-1,3-thiazole-2-carboxylate
Overview
Description
Ethyl 4-formyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C7H7NO3S and a molecular weight of 185.2 g/mol. It is a derivative of thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms.
Preparation Methods
The synthesis of Ethyl 4-formyl-1,3-thiazole-2-carboxylate typically involves the reaction of 2-thiazolecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-formyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ethyl ester group can be cleaved under basic or acidic conditions, yielding 2-thiazolecarboxylic acid, 4-formyl-.
Aldol Condensation: The formyl group can participate in aldol condensations with other carbonyl compounds under basic or acidic conditions.
Substitution Reactions: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions due to the presence of reactive positions.
Common reagents used in these reactions include water for hydrolysis, bases or acids for aldol condensation, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-formyl-1,3-thiazole-2-carboxylate has numerous applications in scientific research:
Heterocyclic Chemistry: It serves as a versatile building block for synthesizing various pharmaceutical and agrochemical compounds.
Organic Synthesis: The presence of formyl and ester groups makes it a useful intermediate or precursor in organic synthesis.
Pharmaceutical Research: Thiazole derivatives are often explored for their potential pharmaceutical applications, including antimicrobial, antifungal, and antitumor activities.
Biological Studies: The compound’s unique structure allows it to interact with biological systems, making it valuable in biochemical and pharmacological research.
Mechanism of Action
The mechanism of action of Ethyl 4-formyl-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and reactive positions enable it to participate in donor-acceptor, nucleophilic, and oxidation reactions . These interactions can activate or inhibit biochemical pathways, enzymes, or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Ethyl 4-formyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: This compound has a similar structure but includes a hydroxyphenyl group, which may confer different chemical and biological properties.
2-Aminothiazole-Based Compounds: These compounds have an amino group instead of a formyl group, leading to different reactivity and applications.
Properties
IUPAC Name |
ethyl 4-formyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-2-11-7(10)6-8-5(3-9)4-12-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGICZLOVQODMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[2-(1-methanesulfonylpyrrolidine-2-amido)-1,3-thiazol-4-yl]benzoate](/img/structure/B2752585.png)



![7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane](/img/structure/B2752593.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2752594.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-nitrobenzamide;hydrochloride](/img/structure/B2752597.png)

![5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2752601.png)
![N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B2752603.png)
![1-(2-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752604.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2752606.png)

![N-(4-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethoxy}phenyl)-N-methylbenzamide](/img/structure/B2752608.png)
